molecular formula C14H12ClNO5S B14732320 (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide CAS No. 5465-72-5

(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide

Cat. No.: B14732320
CAS No.: 5465-72-5
M. Wt: 341.8 g/mol
InChI Key: LSRRFVJCZDGJSL-UHFFFAOYSA-N
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Description

(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and azane oxide groups suggests that it may exhibit interesting reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Chlorination: The aromatic ring is chlorinated to introduce the chloro group.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Oxidation: Finally, the azane oxide group is introduced through an oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The azane oxide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Addition: The sulfonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

    Addition: Nucleophiles such as amines or thiols can add to the sulfonyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

    Addition: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their conformation and affecting signal transduction pathways.

    Oxidative Stress: The compound may induce oxidative stress in cells, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-((2-methoxyphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: Lacks the methyl group on the aromatic ring.

    (3-Chloro-2-((2-methoxy-4-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: The methyl group is positioned differently on the aromatic ring.

    (3-Chloro-2-((2-ethoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: The methoxy group is replaced with an ethoxy group.

Uniqueness

The unique combination of functional groups in (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide, particularly the presence of both sulfonyl and azane oxide groups, distinguishes it from similar compounds. This combination may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

5465-72-5

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

1-chloro-2-(2-methoxy-5-methylphenyl)sulfonyl-3-nitrobenzene

InChI

InChI=1S/C14H12ClNO5S/c1-9-6-7-12(21-2)13(8-9)22(19,20)14-10(15)4-3-5-11(14)16(17)18/h3-8H,1-2H3

InChI Key

LSRRFVJCZDGJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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